

Ac-LEVD-AFC solubility issues and best solvents

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Compound of Interest

Compound Name: Ac-LEVD-AFC

Cat. No.: B1370547

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Technical Support Center: Ac-LEVD-AFC

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the caspase-4 substrate, **Ac-LEVD-AFC**.

Frequently Asked Questions (FAQs)

Q1: What is **Ac-LEVD-AFC** and what is its primary application?

A1: **Ac-LEVD-AFC** is a fluorogenic substrate for caspase-4. Its primary application is to measure the activity of caspase-4 in cell lysates and purified enzyme preparations. Upon cleavage by active caspase-4, the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) is released, which can be detected by a fluorometer.^{[1][2]}

Q2: What are the optimal excitation and emission wavelengths for detecting the cleaved AFC fluorophore?

A2: The free AFC fluorophore has an excitation maximum at approximately 400 nm and an emission maximum at around 505 nm.^[2]

Q3: How should I store **Ac-LEVD-AFC** powder and stock solutions?

A3: The lyophilized powder should be stored at -20°C.^[1] Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C for long-term stability. To avoid degradation, it

is recommended to prepare single-use aliquots to minimize freeze-thaw cycles.[\[3\]](#)

Q4: Is **Ac-LEVD-AFC** specific to caspase-4?

A4: While **Ac-LEVD-AFC** is a preferred substrate for caspase-4, other caspases may also cleave this substrate to some extent. It is advisable to use specific inhibitors or knockout models to confirm the activity is solely due to caspase-4.

Troubleshooting Guide

Issue 1: Ac-LEVD-AFC Solubility Problems

Q: I am having trouble dissolving the **Ac-LEVD-AFC** powder.

A: **Ac-LEVD-AFC** is known to have limited solubility in aqueous solutions. The recommended solvent is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[\[1\]](#)[\[4\]](#) For some applications, it is also soluble in phosphate buffer at a pH of 7.5-8.0.[\[1\]](#) If you are still experiencing issues, gentle warming to 37°C and vortexing may aid in dissolution.

Q: My **Ac-LEVD-AFC** solution appears cloudy or has precipitated after dilution in my assay buffer.

A: This is a common issue when diluting a DMSO stock solution into an aqueous buffer. To mitigate this, ensure the final concentration of DMSO in your assay is low (typically $\leq 1\%$). You can also try diluting the stock solution slowly while vortexing the buffer. If precipitation persists, consider preparing a fresh, more dilute stock solution in DMSO before adding it to the assay buffer.

Data Presentation

Ac-LEVD-AFC Solubility

Solvent	Reported Solubility	Source
DMSO	10 mg/mL	GlpBio [5]
DMSO	Soluble	Enzo Life Sciences [1]
Phosphate Buffer (pH 7.5-8.0)	Soluble	Enzo Life Sciences [1]

Note: For a similar compound, Ac-LEHD-AFC, a solubility of ≥ 100 mg/mL in DMSO has been reported, suggesting that higher concentrations of **Ac-LEVD-AFC** in DMSO may also be achievable.^[3]

Experimental Protocols

Protocol for Preparing Ac-LEVD-AFC Stock Solution

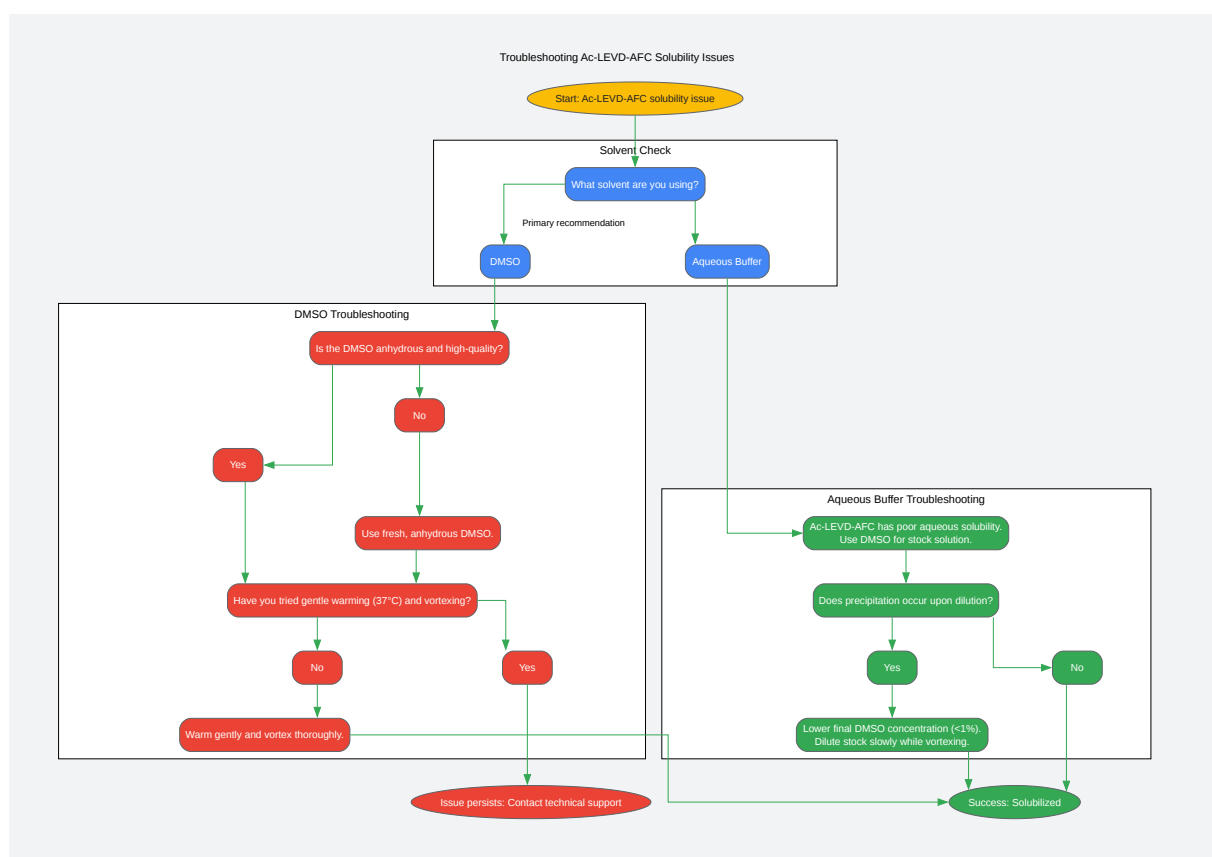
- **Equilibration:** Allow the vial of lyophilized **Ac-LEVD-AFC** to warm to room temperature before opening to prevent condensation.^[1]
- **Reconstitution:** Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a stock solution of 10 mM. For example, for 1 mg of **Ac-LEVD-AFC** (MW: 727.68 g/mol), add approximately 137 μ L of DMSO.
- **Dissolution:** Vortex the vial until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.^[3] Avoid repeated freeze-thaw cycles.

Protocol for Caspase-4 Activity Assay

- **Prepare Assay Buffer:** A typical assay buffer consists of 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, and 10% glycerol, at pH 7.4.
- **Prepare Cell Lysate:** Prepare cell lysates from control and treated cells using a suitable lysis buffer. Determine the protein concentration of each lysate.
- **Set up the Assay:** In a 96-well microplate, add the following to each well:
 - 50 μ g of cell lysate
 - Assay Buffer to a final volume of 90 μ L
- **Prepare Substrate Solution:** Dilute the 10 mM **Ac-LEVD-AFC** stock solution in the assay buffer to a final working concentration of 200 μ M (a 2X solution).

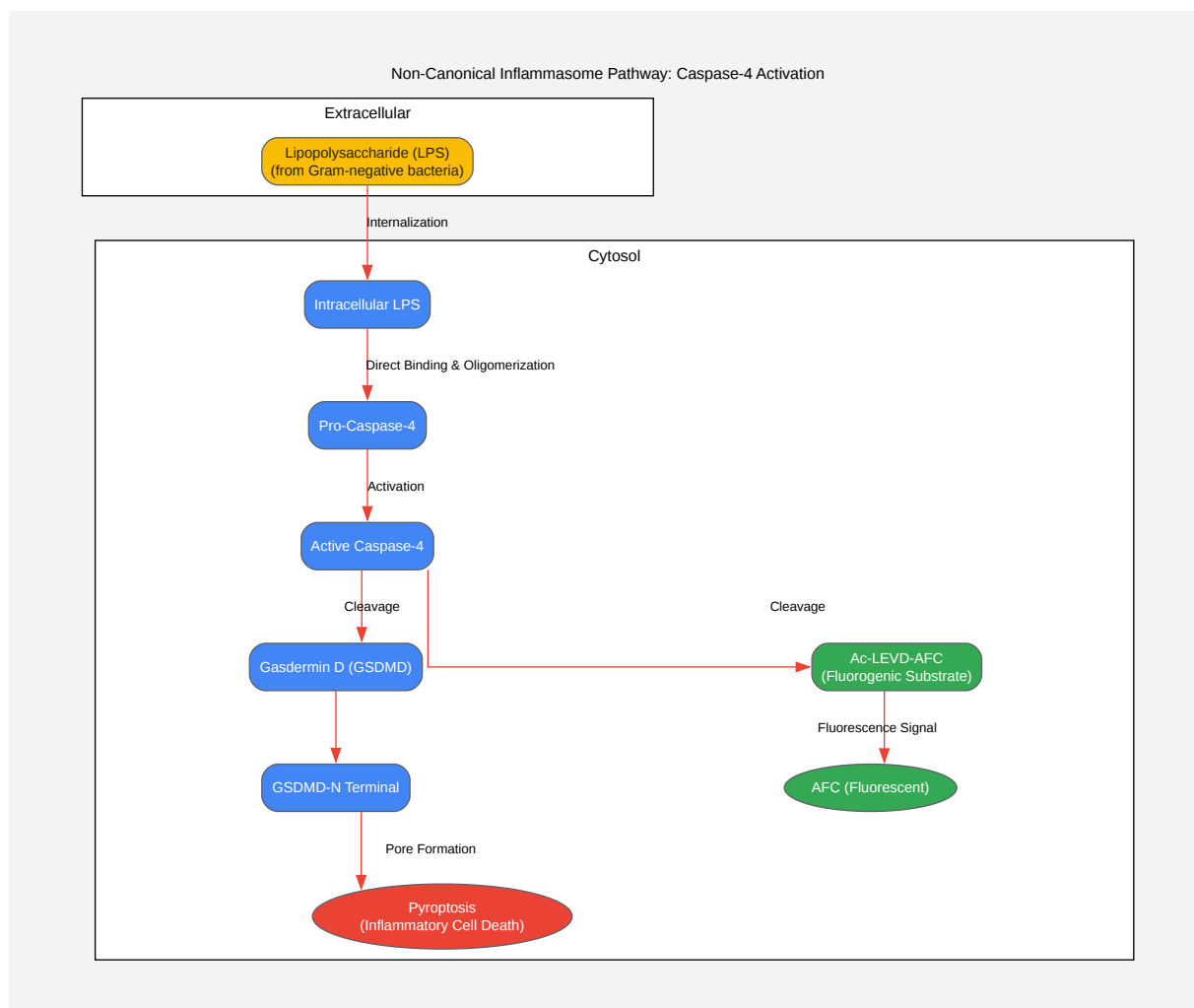
- Initiate the Reaction: Add 10 μL of the 200 μM **Ac-LEVD-AFC** solution to each well to start the reaction (final concentration will be 20 μM).
- Incubate: Incubate the plate at 37°C, protected from light.
- Measure Fluorescence: Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
- Data Analysis: Calculate the rate of AFC release by plotting the fluorescence units against time. The slope of the linear portion of the curve is proportional to the caspase-4 activity.

Visualizations



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Caption: Troubleshooting workflow for **Ac-LEVD-AFC** solubility issues.



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Caption: Caspase-4 activation via the non-canonical inflammasome pathway.

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